
N-( (5-(thiophène-2-carbonyl)thiophène-2-yl)méthyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene moiety
Applications De Recherche Scientifique
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used to study the interactions between thiophene-containing compounds and biological macromolecules.
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and can interact with various biological targets such as kinases .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, including inhibition or modulation of target proteins . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details would require further investigation.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents . The compound’s bioavailability would be influenced by these properties, but specific details would require further investigation.
Result of Action
Thiophene derivatives have been reported to have various biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Analyse Biochimique
Cellular Effects
Related thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on related thiophene derivatives suggest that they may exhibit threshold effects and could potentially have toxic or adverse effects at high doses
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Acylation: The thiophene ring is then acylated using benzoyl chloride in the presence of a catalyst such as MoO2Cl2.
Coupling Reaction: The final step involves coupling the acylated thiophene with 2-chlorobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-thiophenecarboxaldehyde: Another thiophene derivative used in the synthesis of various heterocyclic compounds.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: A thiophene derivative with significant biological activity.
Uniqueness
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
IUPAC Name |
2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBLMJRBBUNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373295.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)
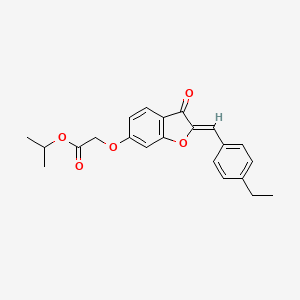


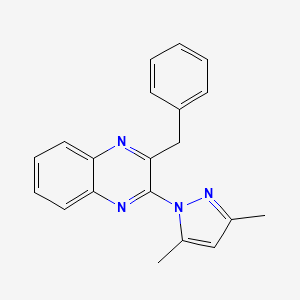
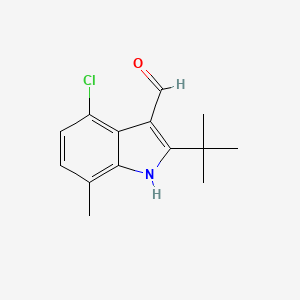
![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2373306.png)
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)

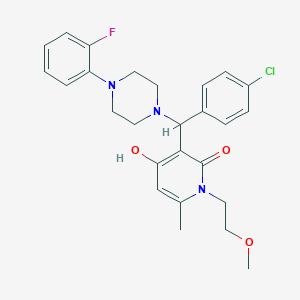
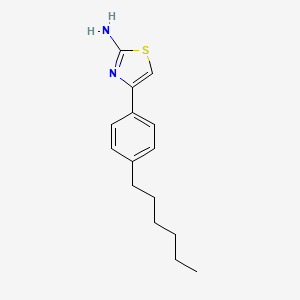
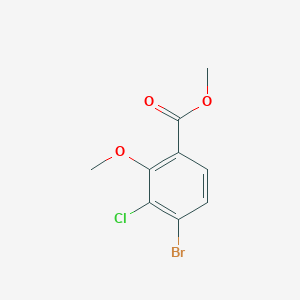
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
